Amine Basicity Modulation via 6,7-Difluoro Pattern vs. Regioisomeric and Mono-Fluoro Analogs
The precise 6,7-difluoro arrangement significantly lowers the primary amine pKa compared to mono-fluorinated or regioisomeric analogs, a critical differentiation for achieving targeted basicity in biological or synthetic contexts. While experimental pKa for 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is not publicly available, the observed trend among structurally validated 2,3-dihydrobenzofuran-3-amine mono-fluoro analogs provides a direct basis for class-level inference . A 6-fluoro substitution lowers the pKa to ~8.43, while a 5-fluoro substitution results in a pKa of ~9.01. The addition of a second, adjacent electron-withdrawing fluorine at the 7-position is predicted to further reduce basicity, making the 6,7-difluoro pattern the lowest basicity variant among close analogs and essential when attenuated amine nucleophilicity or protonation state is required [1].
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) of Primary Amine |
|---|---|
| Target Compound Data | Predicted pKa < 8.43 (based on additive electronic effects of 6,7-difluoro pattern; exact value not publicly reported) |
| Comparator Or Baseline | (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine: pKa 8.43±0.20; (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: pKa 9.01±0.20; 2,3-Dihydrobenzofuran-3-amine (non-fluorinated): pKa ~9.5-10 (estimated) |
| Quantified Difference | Estimated ΔpKa ≥ 0.4 units lower vs. 6-fluoro analog; ≥ 1.0 unit lower vs. 5-fluoro analog |
| Conditions | Predicted values from ChemicalBook (ACD/Labs Percepta); aqueous phase, 25°C |
Why This Matters
A lower pKa directly impacts the compound's protonation state at physiological pH, influencing solubility, membrane permeability, and target engagement, making the 6,7-difluoro variant uniquely suited for applications requiring reduced amine basicity.
- [1] DE19900517A1 - 2,3-Dihydro-6,7-difluorbenzofuran-Derivate, which specifically claims the 6,7-difluoro motif for optimized electronic properties in liquid crystal applications. View Source
